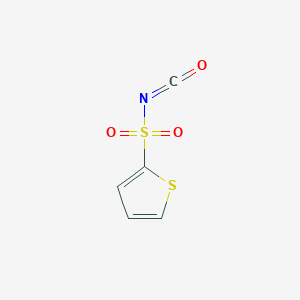
Thiophene-2-sulfonyl isocyanate
概要
説明
Thiophene-2-sulfonyl isocyanate is a compound with the molecular formula C5H3NO3S2 . It contains a total of 14 bonds, including 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Another method involves ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring made up of one sulfur and four carbon atoms . The compound has a molecular weight of 189.2 g/mol .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.2 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 100 Ų .科学的研究の応用
Mechanochemical Synthesis
Mechanosynthesis represents a novel approach in organic synthesis, offering a more sustainable alternative to traditional methods. Thiophene-2-sulfonyl isocyanate plays a role in the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs. This method demonstrates the utility of mechanochemistry in facilitating reactions between sulfonamides and iso(thio)cyanates to produce pharmaceutically relevant compounds in good to excellent yields (Tan, Štrukil, Mottillo, & Friščić, 2014).
Computational Studies
Computational studies on Thiophene and sulfonamide derivatives, which are precursors or structurally related to this compound, reveal their potential as biologically active compounds. Through computational analysis, these studies provide insights into the geometric parameters, molecular orbitals, optical and thermodynamic parameters, offering a pathway to the design of new drugs with enhanced biological activity (Mubarik et al., 2021).
Inhibition Studies
Thiophene-based sulfonamides, structurally related to this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potent inhibition at small concentrations. This suggests their potential application in designing therapeutic agents targeting specific isoenzymes (Alım, Köksal, & Karaman, 2020).
Organic Synthesis and Material Science
Recent advances in the chemistry of organic thiocyanates highlight their significance as synthetic intermediates for accessing valuable sulfur-containing compounds. This compound, as a thiocyanate or its derivatives, can be utilized in various synthetic applications, including the preparation of thiocyanate-capped nanomaterials for electronics and photonics (Castanheiro, Suffert, Donnard, & Gulea, 2016).
Environmental and Biological Sensors
This compound derivatives have been explored for environmental and biological sensing. A notable application is the development of near-infrared fluorescent probes for the detection of thiophenols, which are highly toxic and of environmental concern. Such probes offer rapid, selective, and sensitive detection capabilities, demonstrating the utility of thiophene derivatives in environmental monitoring and biological research (Yu, Huang, Ding, & Feng, 2014).
作用機序
Target of Action
Thiophene-2-sulfonyl isocyanate is a chemical compound that is used in various chemical reactions. Isocyanates, in general, are known to react with a variety of nucleophiles, including cyanide, oxygen, nitrogen, sulfur, or phosphorous .
Mode of Action
The mode of action of this compound involves its interaction with these nucleophiles. In a typical SN2 nucleophilic substitution reaction, this compound can act as a versatile nucleophile, reacting with alkyl halides to yield highly substituted secondary amides . This reaction greatly expands the chemical diversity, introducing an alternative bond break compared to classical amide synthesis .
Biochemical Pathways
Isothiocyanates, which can be synthesized from isocyanides like this compound, are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications . They are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction and the nucleophile it interacts with. For instance, in the case of an SN2 reaction with alkyl halides, the result is the formation of highly substituted secondary amides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of thiophene substituted1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . These studies can provide insights into how environmental factors influence the compound’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(oxomethylidene)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPHCEHVHVSGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
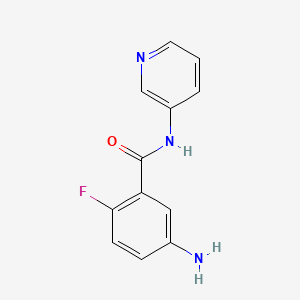
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

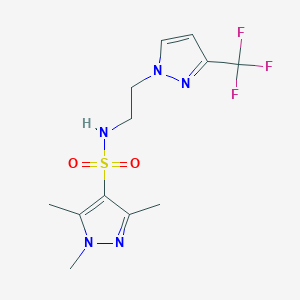
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
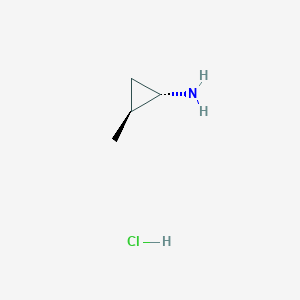
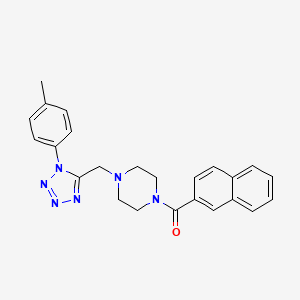


![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)